1-[4-(Furan-2-ylmethyl)piperazin-1-yl]pentan-1-one
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Overview
Description
1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a furylmethyl group and a pentanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of solid-phase synthesis and photocatalytic synthesis has also been reported for the production of substituted piperazines .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furylmethyl group or the pentanone chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways for this specific compound are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(2-FURYLMETHYL)-4-METHYLPIPERAZINE: Another piperazine derivative with similar structural features.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine moieties and biological activities.
Uniqueness
1-[4-(2-FURYLMETHYL)PIPERAZINO]-1-PENTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furylmethyl group and a pentanone chain makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H22N2O2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]pentan-1-one |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-6-14(17)16-9-7-15(8-10-16)12-13-5-4-11-18-13/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI Key |
BYBVRSIFLQWNGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)CC2=CC=CO2 |
Origin of Product |
United States |
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